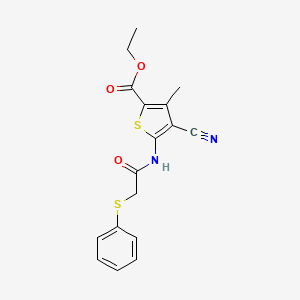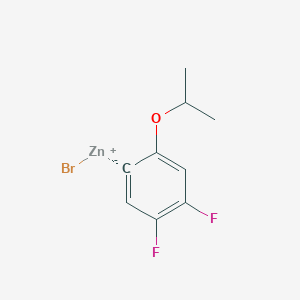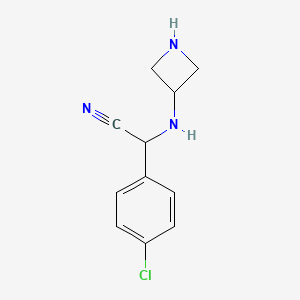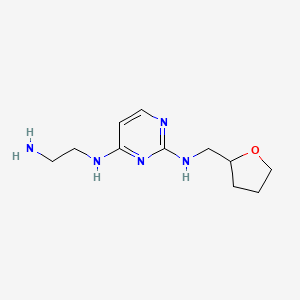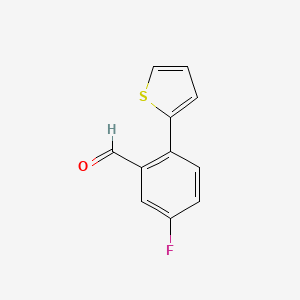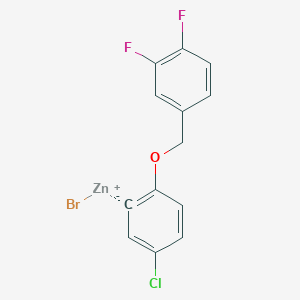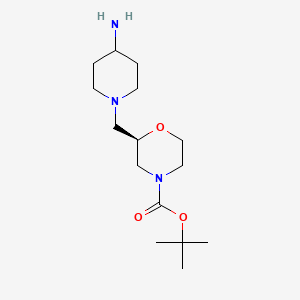
(R)-tert-Butyl 2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a tert-butyl ester group and a 4-aminopiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an acid catalyst.
Attachment of the 4-Aminopiperidine Moiety: The 4-aminopiperidine moiety is attached through nucleophilic substitution reactions, often using a suitable leaving group on the morpholine ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the piperidine ring.
Reduction: Products include alcohol derivatives of the ester group.
Substitution: Products include substituted morpholine and piperidine derivatives.
Scientific Research Applications
tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate: shares similarities with other morpholine derivatives and piperidine-containing compounds.
tert-Butyl 4-aminopiperidine-1-carboxylate: Similar in structure but lacks the morpholine ring.
Morpholine-4-carboxylic acid tert-butyl ester: Similar in structure but lacks the piperidine moiety.
Uniqueness
The uniqueness of tert-Butyl ®-2-((4-aminopiperidin-1-yl)methyl)morpholine-4-carboxylate lies in its combined structural features, which confer specific reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C15H29N3O3 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[(4-aminopiperidin-1-yl)methyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C15H29N3O3/c1-15(2,3)21-14(19)18-8-9-20-13(11-18)10-17-6-4-12(16)5-7-17/h12-13H,4-11,16H2,1-3H3/t13-/m1/s1 |
InChI Key |
QDMUOFPQRURBIQ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN2CCC(CC2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



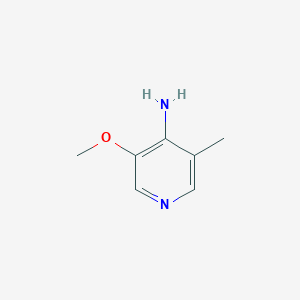
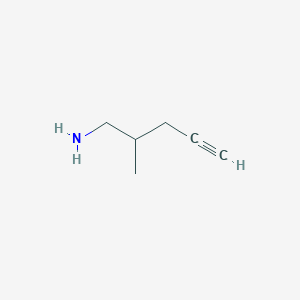

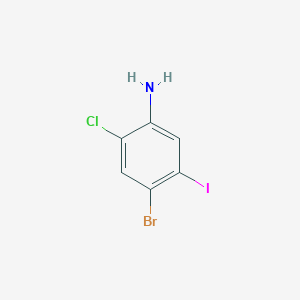
![7-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14883233.png)
